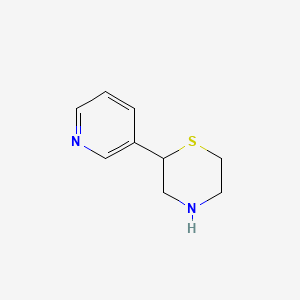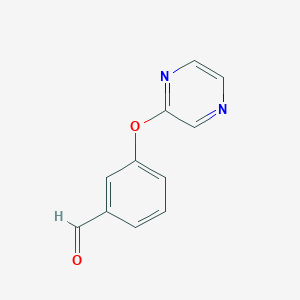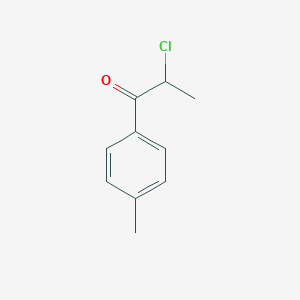
2-Chloro-1-(4-methylphenyl)-1-Propanone
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not available, there are related studies that might be of interest. For instance, a study on the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-methylphenyl)-1-Propanone” is not explicitly mentioned in the sources I have access to .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not explicitly mentioned in the sources I have access to .
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
2-Chloro-1-(4-methylphenyl)-1-Propanone: has been utilized in the synthesis of benzimidazole derivatives with potential antimicrobial properties . These compounds have shown efficacy against drug-resistant bacterial infections, which is a significant concern in public health. The compound serves as a precursor in creating molecules that target key proteins in bacterial cell division, such as FtsZ, offering a pathway to novel antibacterial agents.
Organic Synthesis
In organic chemistry, 2-Chloro-1-(4-methylphenyl)-1-Propanone is a valuable intermediate for constructing complex molecules. It has been involved in the synthesis of imidazole-based molecules, which are crucial in various chemical reactions and pharmaceutical applications . The compound’s reactivity allows for the creation of diverse heterocyclic structures that are central to many drugs and bioactive molecules.
Medicinal Chemistry
The compound’s derivatives have been explored for their potential use in medicine. While specific applications in this field require further research, the structural features of 2-Chloro-1-(4-methylphenyl)-1-Propanone make it a candidate for the development of new therapeutic agents, particularly in the realm of small molecule drugs .
Industrial Applications
In industrial settings, 2-Chloro-1-(4-methylphenyl)-1-Propanone can be used as a building block for various chemical products. Its molecular structure allows for modifications that can lead to the synthesis of materials with desired physical and chemical properties .
Environmental Impact Studies
The environmental impact of chemicals is a growing field of study. 2-Chloro-1-(4-methylphenyl)-1-Propanone may be assessed for its environmental fate, behavior, and potential effects on ecosystems. Understanding its properties can help in developing safer chemical practices and regulations .
Safety and Handling Protocols
Due to its chemical nature, 2-Chloro-1-(4-methylphenyl)-1-Propanone must be handled with care in research and industrial environments. Studies on its safety, risk, and hazard data are crucial for creating guidelines that ensure the protection of workers and the environment .
Regulatory Compliance
The compound’s regulatory status is important for its use in commercial products. Information on its classification, labeling, and safety data sheets is necessary for compliance with international chemical regulations .
Advancements in Green Chemistry
2-Chloro-1-(4-methylphenyl)-1-Propanone: may play a role in the advancement of green chemistry practices. Its use in reactions that minimize the generation of hazardous substances and enhance sustainability is an area of ongoing research .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPEHALQVCQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397589 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methylphenyl)-1-Propanone | |
CAS RN |
69673-92-3 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?
A1: 2-Chloro-1-(4-methylphenyl)-1-Propanone serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes 2-Chloro-1-(4-methylphenyl)-1-Propanone as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)
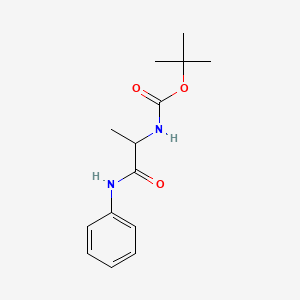
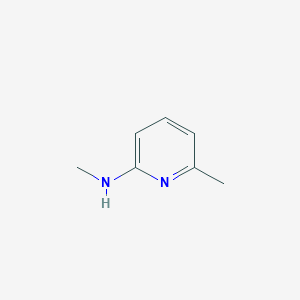
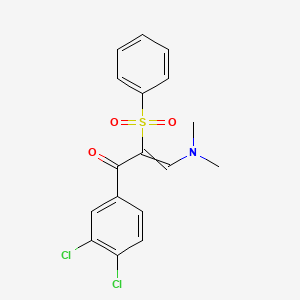
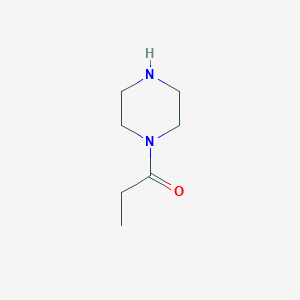

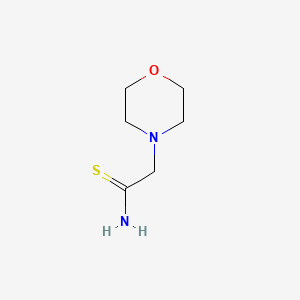


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
